molecular formula C12H8Cl2N2S2 B2479067 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 338778-06-6

3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile

Cat. No.: B2479067
CAS No.: 338778-06-6
M. Wt: 315.23
InChI Key: FAKJCKGHGDTJMS-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C11H7Cl2N3S This compound is known for its unique structure, which includes a dichlorobenzyl group attached to a sulfanyl group, a methyl group, and an isothiazolecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,6-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 5-methyl-4-isothiazolecarbonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
  • 3-[(3,4-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile
  • 3-[(2,6-Dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Uniqueness

3-[(2,6-Dichlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is unique due to its specific substitution pattern on the benzyl group and the presence of the isothiazolecarbonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2S2/c1-7-8(5-15)12(16-18-7)17-6-9-10(13)3-2-4-11(9)14/h2-4H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKJCKGHGDTJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC2=C(C=CC=C2Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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